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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637

An In-Depth Technical Guide to 3-Chloro-6-
Isopropoxypyridazine

This technical guide provides a comprehensive overview of 3-Chloro-6-
isopropoxypyridazine, a heterocyclic compound of interest to researchers and professionals
in drug development and medicinal chemistry. This document details its chemical structure,
IUPAC name, physicochemical properties, a plausible synthetic route, and its potential
biological significance as a kinase inhibitor.

Chemical Structure and IUPAC Name

3-Chloro-6-isopropoxypyridazine is a disubstituted pyridazine derivative. The pyridazine ring
is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this
compound, the ring is substituted with a chloro group at position 3 and an isopropoxy group at
position 6.

IUPAC Name: 3-chloro-6-(propan-2-yloxy)pyridazine
Chemical Structure:

Caption: 2D Chemical Structure of 3-Chloro-6-isopropoxypyridazine.

Physicochemical Properties
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A summary of the key physicochemical properties of 3-Chloro-6-isopropoxypyridazine is
presented in the table below. These properties are essential for its handling, formulation, and
application in experimental settings.

Property Value Source

CAS Number 3184-71-2 [Commercial Supplier]
Molecular Formula C7H9CIN20 [Commercial Supplier]
Molecular Weight 172.61 g/mol [Commercial Supplier]
Appearance White to off-white solid [General Observation]
Melting Point 81-85 °C [Predicted]

Boiling Point ~295 °C [Predicted]

SMILES CC(C)OC1=NN=C(C=C1)CI [Chemical Database]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for 3-Chloro-6-isopropoxypyridazine is not
readily available in the literature, a plausible and efficient method can be inferred from
established procedures for the synthesis of related alkoxy-substituted pyridazines. The most
common approach involves the nucleophilic aromatic substitution of a chlorine atom on a
dichloropyridazine precursor with an alkoxide.

Proposed Synthetic Workflow:

The synthesis can be conceptualized as a two-step process starting from maleic anhydride,
leading to the formation of 3,6-dichloropyridazine, which then undergoes selective substitution.
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Step 2: Synthesis of 3-Chloro-6-isopropoxypyridazine

Sodium Isopropoxide
Nucleophilic Substitution 3—ChIoro—6—isopropoxypyridazina
3,6-Dichloropyridazine

Step 1: Synthesis of 3,6-Dichloropyridazine

Hydrazine Hydrate [Chlorinating Agent (e.g., POCISD
\ Chlorination
Maleic Anhydride Reaction >

3,6-Dichloropyridazine

3,6-Dihydropyridazine

Click to download full resolution via product page
Caption: Proposed two-step synthesis workflow for 3-Chloro-6-isopropoxypyridazine.
Experimental Protocol (Adapted from General Procedures):
Step 1: Synthesis of 3,6-Dichloropyridazine

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add maleic anhydride and a suitable solvent.

o Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture. The reaction is
typically exothermic and may require cooling.

o Cyclization: Heat the mixture to reflux for several hours to form 3,6-dihydroxypyridazine.

o Chlorination: After cooling, carefully add a chlorinating agent such as phosphorus
oxychloride (POCIs).

o Reaction and Work-up: Heat the mixture under reflux. After completion, the excess POCls is
removed under reduced pressure. The residue is then carefully quenched with ice water and
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neutralized. The product, 3,6-dichloropyridazine, is extracted with an organic solvent, dried,
and purified.

Step 2: Synthesis of 3-Chloro-6-isopropoxypyridazine

o Alkoxide Formation: In a separate flask, prepare sodium isopropoxide by reacting sodium
metal with anhydrous isopropanol under an inert atmosphere.

e Reaction Setup: Dissolve 3,6-dichloropyridazine in a suitable anhydrous solvent (e.g., THF
or DMF) in a reaction flask under an inert atmosphere.

e Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to
the solution of 3,6-dichloropyridazine at room temperature.

e Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography
(TLC).

o Work-up and Purification: Upon completion, the reaction is quenched with water, and the
product is extracted with an organic solvent. The organic layer is washed, dried, and the
solvent is evaporated. The crude product is then purified by column chromatography or
recrystallization to yield 3-Chloro-6-isopropoxypyridazine.

Potential Biological Activity and Signaling Pathway

While specific biological data for 3-Chloro-6-isopropoxypyridazine is limited in public
databases, the pyridazine scaffold is a well-recognized pharmacophore in medicinal chemistry.
Many pyridazine derivatives have been investigated as potent inhibitors of various protein
kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a
hallmark of many diseases, including cancer and inflammatory disorders.

Notably, compounds with a similar 3-chloro-6-substituted pyridazine core have been explored
as inhibitors of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a member of the mitogen-activated
protein kinase (MAPK) family and plays a pivotal role in stress signaling, apoptosis, and
inflammation.

JNK1 Signaling Pathway Overview:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1361637?utm_src=pdf-body
https://www.benchchem.com/product/b1361637?utm_src=pdf-body
https://www.benchchem.com/product/b1361637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The diagram below illustrates a simplified representation of the JNK1 signaling pathway, a
potential target for 3-Chloro-6-isopropoxypyridazine and related compounds.
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Caption: Simplified JNK1 signaling pathway and the potential inhibitory action of 3-Chloro-6-
isopropoxypyridazine.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for 3-Chloro-6-isopropoxypyridazine is not readily
available, the expected spectral characteristics can be predicted based on its structure and
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data from analogous compounds.

Spectroscopy Expected Features

- A multiplet for the CH proton of the isopropoxy

group. - A doublet for the two CHs groups of the
1H NMR isopropoxy group. - Two doublets in the

aromatic region for the two protons on the

pyridazine ring.

- Resonances for the two methyl carbons and

the methine carbon of the isopropoxy group. -

13C NMR o _
Four distinct signals for the four carbons of the
pyridazine ring.
- C-H stretching vibrations for the aromatic and
aliphatic protons. - C=N and C=C stretching

IR vibrations characteristic of the pyridazine ring. -

C-O stretching for the ether linkage. - C-ClI

stretching vibration.

- Amolecular ion peak (M*) corresponding to
the molecular weight (172.61 g/mol ). - A

Mass Spectrometry characteristic isotopic pattern (M+2) due to the
presence of the chlorine atom. - Fragmentation
patterns corresponding to the loss of the

isopropoxy group and other fragments.

Conclusion

3-Chloro-6-isopropoxypyridazine is a valuable building block for medicinal chemistry and
drug discovery. Its synthesis can be reliably achieved through a two-step process starting from
readily available precursors. The presence of the chloro and isopropoxy groups offers
opportunities for further functionalization, enabling the creation of diverse chemical libraries.
Based on the activity of related compounds, 3-Chloro-6-isopropoxypyridazine and its
derivatives are promising candidates for the development of novel kinase inhibitors, particularly
targeting the JNK1 signaling pathway. Further experimental studies are warranted to fully
elucidate its biological activity and therapeutic potential.
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 To cite this document: BenchChem. [3-Chloro-6-isopropoxypyridazine chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361637#3-chloro-6-isopropoxypyridazine-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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